Anticancer Cytotoxicity of 1,2,4-Triazole Benzoic Acid Scaffold: Comparable Potency to Doxorubicin with Selectivity Advantage
The unsubstituted 1,2,4-triazole benzoic acid scaffold (CAS 162848-16-0, direct analog of the target compound lacking the 5-methyl group) was evaluated as a hybrid platform against MCF-7 breast cancer and HCT-116 colon cancer cell lines. The scaffold-derived hybrids exhibited IC50 values ranging from 15.6 to 23.9 µM, demonstrating comparable potency to the reference chemotherapy drug doxorubicin (IC50 19.7 µM against MCF-7; 22.6 µM against HCT-116). Critically, these hybrids displayed very weak cytotoxic effects toward normal RPE-1 retinal pigment epithelial cells compared with doxorubicin [1]. The 5-methyl substituent present in the target compound (CAS 1368819-46-8) represents a structural variation point for further potency and selectivity optimization within this validated scaffold platform.
| Evidence Dimension | In vitro cytotoxicity (IC50) against MCF-7 and HCT-116 cancer cell lines |
|---|---|
| Target Compound Data | Not directly measured; scaffold analog (CAS 162848-16-0) hybrids: IC50 15.6–23.9 µM |
| Comparator Or Baseline | Doxorubicin: IC50 19.7 µM (MCF-7), IC50 22.6 µM (HCT-116) |
| Quantified Difference | Hybrids achieved comparable or slightly improved potency; notably weaker cytotoxicity against normal RPE-1 cells vs. doxorubicin |
| Conditions | In vitro cell viability assay; MCF-7 and HCT-116 cancer cell lines; RPE-1 normal cells |
Why This Matters
Validates the 1,2,4-triazole benzoic acid scaffold as a viable anticancer platform with selectivity potential; the 5-methyl variant offers a structurally distinct analog for SAR exploration and patent diversification.
- [1] Abuelizz, H.A. et al. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Adv. 2019, 9, 19065–19074. View Source
